molecular formula C17H16N4O5 B5055345 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5055345
M. Wt: 356.33 g/mol
InChI Key: QYINTMWTCQRGFW-UHFFFAOYSA-N
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Description

1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, also known as NBDPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of piperazine and contains two nitro groups attached to different aromatic rings, which make it an interesting target for synthesis and investigation. In

Scientific Research Applications

Synthesis and Characterization

  • Bioorthogonal Labeling: Novel functionalized piperazine derivatives, including nitro derivatives, have been synthesized for potential use in bioorthogonal labeling. These compounds have been characterized using various techniques, and their conformations have been studied through dynamic NMR and X-ray diffraction (XRD) (Mamat et al., 2016).

Biological Activities

  • Antibacterial Activities: Piperazine derivatives have been investigated for their antibacterial properties. For example, a study synthesized novel piperazine derivatives and tested their antibacterial activities against various pathogens, indicating potential pharmaceutical applications (Wu Qi, 2014).

Pharmaceutical Intermediates

  • Intermediate for Biologically Active Compounds: Piperazine compounds, including nitrophenyl variants, are important intermediates in synthesizing biologically active compounds, such as benzimidazole derivatives (Liu Ya-hu, 2010).

Polymers and Materials Science

  • Polymer Synthesis: Piperazine derivatives, including those with nitrophenyl groups, have been used in the synthesis of ordered polymers, such as poly(amide−acylhydrazide−amide), demonstrating their utility in material science (Yu et al., 1999).

Chemical Structure Studies

  • Crystallography and Molecular Structure: Studies have focused on understanding the molecular and crystal structures of piperazine derivatives. This includes analysis of hydrogen bonding and supramolecular assembly in various polymorphs (Jotani et al., 2018).

properties

IUPAC Name

(2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c22-17(15-3-1-2-4-16(15)21(25)26)19-11-9-18(10-12-19)13-5-7-14(8-6-13)20(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYINTMWTCQRGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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